Octanoylcarnitine

概要

説明

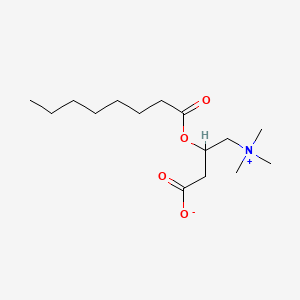

オクタン酸カルニチンは、脂肪酸のβ酸化に重要な役割を果たす中鎖アシルカルニチンです。それはオクタン酸とカルニチンから形成されたエステルです。 この化合物は、脂肪酸をミトコンドリアに輸送するために不可欠であり、そこでβ酸化を受けてエネルギーを生成します .

準備方法

合成経路および反応条件

オクタン酸カルニチンは、オクタン酸とカルニチンのエステル化によって合成できます。この反応は通常、エステル化プロセスを促進するために硫酸または塩酸などの触媒を使用します。 この反応は還流条件下で行われ、反応物を目的の生成物に完全に変換することが保証されます .

工業生産方法

工業的な環境では、オクタン酸カルニチンは、高性能液体クロマトグラフィー(HPLC)とタンデム質量分析(MS / MS)を組み合わせて、化合物を定量化および精製するために生産されます。 この方法は、メタノールによる血漿サンプルの脱タンパク質化、続いて固相抽出と逆相C8カラムでのヘプタフルオロ酪酸をイオンペア試薬として使用した分離を伴います .

化学反応の分析

反応の種類

オクタン酸カルニチンは、次のようなさまざまな化学反応を起こします。

酸化: 酸化剤の存在下で、オクタン酸カルニチンは対応するケトンまたはカルボン酸に酸化される可能性があります。

還元: 還元反応により、オクタン酸カルニチンを対応するアルコールに変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます。 これらの反応は通常、目的の生成物の形成を確実にするために、制御された温度と圧力条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、使用される特定の反応条件と試薬に応じて、ケトン、アルコール、置換アシルカルニチンが含まれます .

科学的研究への応用

オクタン酸カルニチンは、次のような幅広い科学的研究への応用があります。

化学: 脂肪酸酸化とエネルギー代謝の研究における基質として使用されます。

生物学: オクタン酸カルニチンは、代謝物分析研究で使用され、中心網膜動脈閉塞などのさまざまな疾患のバイオマーカーを特定します.

医学: 代謝性疾患と心臓血管疾患における役割について調査されています.

産業: オクタン酸カルニチンは、エネルギー代謝を改善し、代謝性疾患を治療することを目的とした栄養補助食品と医薬品の製造に使用されます.

科学的研究の応用

Octanoylcarnitine has a wide range of scientific research applications, including:

Chemistry: It is used as a substrate in studies of fatty acid oxidation and energy metabolism.

Medicine: It is investigated for its role in metabolic disorders and cardiovascular diseases.

作用機序

オクタン酸カルニチンは、脂肪酸をミトコンドリアに輸送することを促進することでその効果を発揮し、そこでβ酸化を受けてエネルギーを生成します。この化合物は、カルニチンパルミトイルトランスフェラーゼ(CPT)システム、特にカルニチンアシルカルニチン転位酵素(CACT)成分と相互作用します。 この阻害は、長鎖脂肪酸のミトコンドリアへの輸送を防ぎ、それによって脂肪酸代謝を調節します .

類似の化合物との比較

類似の化合物

アセチルカルニチン: アセチル基をミトコンドリアに輸送する短鎖アシルカルニチン。

パルミトイルカルニチン: パルミチン酸をミトコンドリアに輸送する長鎖アシルカルニチン。

ヘキサノイルカルニチン: オクタン酸カルニチンに似ていますが、炭素鎖が短い中鎖アシルカルニチン.

独自性

オクタン酸カルニチンは、中鎖脂肪酸のβ酸化における特定の役割により、独自性を持っています。 短鎖および長鎖アシルカルニチンとは異なり、オクタン酸カルニチンは中鎖脂肪酸の代謝に特に関与しているため、代謝経路とその関連する代謝性疾患を研究するための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Acetylcarnitine: A short-chain acylcarnitine involved in the transport of acetyl groups into the mitochondria.

Palmitoylcarnitine: A long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondria.

Hexanoylcarnitine: A medium-chain acylcarnitine similar to octanoylcarnitine but with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific role in the β-oxidation of medium-chain fatty acids. Unlike short-chain and long-chain acylcarnitines, this compound is specifically involved in the metabolism of medium-chain fatty acids, making it a valuable compound for studying metabolic pathways and disorders related to medium-chain fatty acid oxidation .

生物活性

Octanoylcarnitine, a medium-chain acylcarnitine, plays a significant role in fatty acid metabolism and energy production. Its biological activity is particularly relevant in the context of mitochondrial function, metabolic disorders, and cardiovascular health. This article reviews the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.

Fatty Acid Metabolism:

this compound serves as a substrate for mitochondrial β-oxidation, facilitating the transport of fatty acids into the mitochondria for energy production. It is formed from octanoate (C8 fatty acid) and carnitine through the action of carnitine acyltransferases. The conversion is crucial for the oxidation of medium-chain fatty acids, which can bypass some of the carnitine-dependent transport mechanisms that longer-chain fatty acids require .

Mitochondrial Function:

Research indicates that this compound can enhance mitochondrial respiration rates in skeletal muscle. In studies involving mice with carnitine palmitoyltransferase 2 (CPT2) deficiency, this compound was oxidized effectively in heart and skeletal muscle tissues, demonstrating its potential to support energy metabolism even when traditional pathways are compromised .

Case Studies

-

CPT2 Deficiency and Cardiac Hypertrophy:

A study investigated the effects of an octanoate-enriched diet on mice with CPT2 deficiency. While dietary octanoate did not alleviate cardiac hypertrophy as expected, it was found that this compound could still be oxidized by heart mitochondria, indicating its utility in alternative metabolic pathways . -

Vascular Health:

Another study highlighted the role of carnitine O-octanoyltransferase (CROT) in vascular calcification. Increased levels of CROT were associated with enhanced fatty acid metabolism and mitochondrial dysfunction in smooth muscle cells, suggesting that this compound’s metabolic pathways might influence vascular health .

Data Tables

| Study | Key Findings | Implications |

|---|---|---|

| CPT2 Deficiency Study | This compound oxidation rates were unaffected by CPT2 deficiency; heart oxidation was effective. | Suggests alternative metabolic routes for energy production in cardiac tissues under stress conditions. |

| Vascular Calcification Study | Increased CROT levels linked to enhanced fatty acid metabolism and calcification in SMCs. | Indicates potential therapeutic targets for preventing vascular calcification through modulation of CROT activity. |

Clinical Implications

Metabolic Disorders:

this compound is often measured in newborn screening programs for metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Elevated levels may indicate impaired fatty acid oxidation capabilities .

Cardiovascular Health:

The relationship between this compound metabolism and cardiovascular health is an area of active research. The modulation of CROT activity may offer new avenues for therapeutic interventions aimed at reducing vascular calcification and improving overall heart function .

特性

IUPAC Name |

3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14919-35-8 (chloride) | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201316442 | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-77-0 | |

| Record name | Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1HB7P0O16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。